molecular formula C22H19NO B5106893 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one

Cat. No.: B5106893
M. Wt: 313.4 g/mol
InChI Key: NNACYQNFKORHFN-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as BMK or benzyl methyl ketone, is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. BMK is used as a starting material for the synthesis of many drugs, including amphetamines, ephedrine, and methamphetamine.

Mechanism of Action

The mechanism of action of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is not well understood. However, it is believed that this compound acts as a precursor for the synthesis of various drugs and organic compounds, which then act on the central nervous system (CNS) to produce their effects. For example, amphetamines act on the CNS by increasing the release of dopamine and norepinephrine, which leads to increased alertness, attention, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound is metabolized in the liver to produce various metabolites, which may have different effects on the body. Some metabolites of this compound may be toxic or carcinogenic, and may cause liver damage or other adverse effects.

Advantages and Limitations for Lab Experiments

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, this compound is also a controlled substance and requires special handling and storage. In addition, the purity and yield of this compound can vary depending on the synthesis method and reaction conditions, which can affect the results of lab experiments.

Future Directions

There are several future directions for the research on 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. One direction is to develop new synthesis methods for this compound that are more efficient, environmentally friendly, and produce higher yields and purities. Another direction is to study the metabolism and toxicity of this compound and its metabolites, and to develop methods for detecting and monitoring this compound and its metabolites in biological samples. Finally, the use of this compound as a starting material for the synthesis of new drugs and organic compounds should be explored, with a focus on developing drugs that are safer, more effective, and have fewer side effects.

Synthesis Methods

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be synthesized via a variety of methods, including the Friedel-Crafts acylation of benzene with acetyl chloride, followed by amination with 3-methyl aniline. Another method involves the condensation of benzyl chloride with acetone in the presence of sodium hydroxide, followed by amination with 3-methyl aniline. The yield and purity of this compound can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is widely used in scientific research as a starting material for the synthesis of various drugs and organic compounds. This compound is an important precursor for the synthesis of amphetamines, which are used to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. This compound is also used to synthesize ephedrine, which is used as a nasal decongestant and a bronchodilator.

Properties

IUPAC Name

(E)-3-(3-methylanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-17-6-5-9-21(16-17)23-15-14-22(24)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-16,23H,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACYQNFKORHFN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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